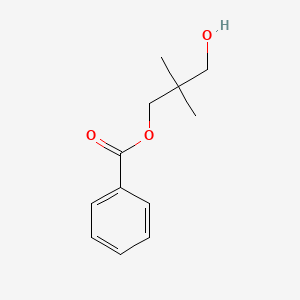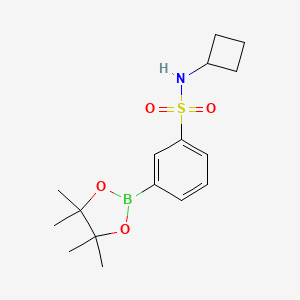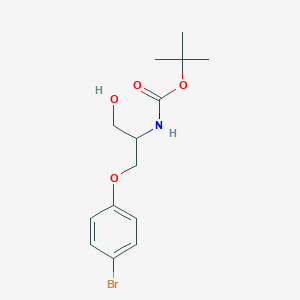
3-Hydroxy-2,2-dimethylpropyl benzoate
Descripción general
Descripción
3-Hydroxy-2,2-dimethylpropyl benzoate is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-2,2-dimethylpropyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-2,2-dimethylpropyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heteroaryl-l-propyl Benzoates
The compound can be used in the synthesis of (S)-2-hydroxy-3-heteroaryl-l-propyl benzoates, useful for studying dimethylamine substitution products (Mihelic et al., 2001).
Antimycobacterial Properties and Photosynthetic Electron Transport
Derivatives such as 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates show potential as antimycobacterials and can stimulate photosynthetic electron transport in spinach chloroplasts (Tengler et al., 2013).
Synthesis of Substituted Hydroxypyran-2-ones
Substituted 2-hydroxy-3-dimethylaminopropenoates, related to 3-Hydroxy-2,2-dimethylpropyl benzoate, are used in synthesizing various hydroxypyran-2-ones (Smodiŝ & Stanovnik, 1998).
Biotransformation and Benzoate Metabolism in Plants
The compound is a tool for in vitro biotransformation reactions and understanding benzoate metabolism in plants (Lim et al., 2002).
Anti-juvenile Hormone Activity
Ethyl 4-[(6-methoxy-2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoate, a related compound, induces precocious metamorphosis in silkworm larvae (Furuta et al., 2010).
Synthesis of RNA and DNA-RNA Mixtures
Selective 2'-benzoylation of protected ribonucleosides facilitates the easy preparation of DNA and RNA mixtures (Kempe et al., 1982).
Medicinal Use in Ethnomedicine
Ethyl 4-hydroxy-3,5-dimethoxy-benzoate, isolated from Scutellaria barbata, is used in traditional medicinal treatments in southern China (Wang et al., 2011).
Importance in Anaerobic Metabolism
The capacity of Thauera aromatica cells to adapt and grow with 3-hydroxybenzoate highlights the specificity of enzymes in anaerobic metabolism (Laempe et al., 2001).
Propiedades
IUPAC Name |
(3-hydroxy-2,2-dimethylpropyl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,8-13)9-15-11(14)10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZFIPFKXAGEBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)COC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2,2-dimethylpropyl benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzyl (4-vinylbicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B8158700.png)
![1-(4-Aminobicyclo[2.2.2]octan-1-yl)ethanol](/img/structure/B8158707.png)
![4-Butylbicyclo[2.2.2]octan-1-amine](/img/structure/B8158709.png)




